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Compound of Interest

Compound Name: T-3861174

Cat. No.: B14754603 Get Quote

An In-Depth Technical Guide on the Preclinical Data of T-3833261

It is highly likely that "T-3861174" is a typographical error, and the intended compound is T-

3833261, a novel prolyl-tRNA synthetase (PRS) inhibitor with anti-fibrotic properties. All

subsequent data pertains to T-3833261.

This technical guide provides a comprehensive overview of the preclinical data for T-3833261,

a potent and selective ATP-competitive inhibitor of prolyl-tRNA synthetase. The information

presented is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of this compound for fibrotic diseases.

Mechanism of Action
T-3833261 is a novel, small-molecule inhibitor of prolyl-tRNA synthetase (PRS), an enzyme

crucial for protein synthesis.[1][2][3] Unlike the natural product halofuginone (HF), which

competes with proline for binding to PRS, T-3833261 is an ATP-competitive inhibitor, binding to

the ATP site within the catalytic domain of the enzyme.[1][2] This distinct mechanism of action

allows T-3833261 to be more effective than HF in conditions of high proline concentration,

which are often observed in fibrotic tissues.[1][2][4] By inhibiting PRS, T-3833261 induces an

amino acid starvation response and suppresses the TGF-β/Smad3 signaling pathway, a key

driver of fibrosis.[1][2] This leads to the downstream inhibition of fibrosis-related gene and

protein expression, such as α-smooth muscle actin (α-SMA) and type I collagen.[1][2][3]
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Caption: T-3833261 inhibits PRS, leading to Smad3 degradation and suppression of TGF-β-

induced fibrotic gene expression.

Quantitative Data
In Vitro Efficacy

Parameter Value Cell/Enzyme System

PRS IC50 3.6 nM Human prolyl-tRNA synthetase

Table 1: In vitro inhibitory activity of T-3833261 against human prolyl-tRNA synthetase.[1][2]
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Assay
Effect of T-3833261 (at 300
nM)

Cell System

α-SMA Protein Expression
Significant reduction in TGF-β-

induced expression
Primary human skin fibroblasts

pro-COL1A1 Protein

Expression

Significant reduction in TGF-β-

induced expression
Primary human skin fibroblasts

α-SMA mRNA Expression
Suppression of TGF-β-induced

expression
Primary human skin fibroblasts

COL1A1 mRNA Expression
Suppression of TGF-β-induced

expression
Primary human skin fibroblasts

DDIT3 mRNA Expression Dose-dependent increase Primary human skin fibroblasts

SMURF2 mRNA Expression Dose-dependent increase Primary human skin fibroblasts

FGF2 mRNA Expression Dose-dependent increase Primary human skin fibroblasts

Table 2: In vitro anti-fibrotic effects of T-3833261 in primary human skin fibroblasts.[1][4]

Experimental Protocols
PRS Enzymatic Assay (ATP/PPi Exchange Assay)
The inhibitory activity of T-3833261 on PRS was determined using an ATP/PPi exchange

assay.[1][4] The reaction mixture contained human PRS enzyme, ATP, PPi, and the test

compound. The enzymatic reaction was initiated and the consumption of ATP was measured to

determine the level of PRS inhibition. The IC50 value was calculated from the dose-response

curve.

In Vitro Fibroblast Studies
Primary human skin fibroblasts were pre-treated with varying concentrations of T-3833261 for

30 minutes, followed by stimulation with TGF-β (1 ng/mL).[5] After 24 hours of incubation, the

levels of α-SMA and pro-COL1A1 proteins were measured by ELISA.[5] For gene expression

analysis, mRNA levels of α-SMA, COL1A1, DDIT3, SMURF2, and FGF2 were quantified by

real-time quantitative RT-PCR after 24 hours of treatment.[4][5]
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In Vivo TGF-β-Induced Mouse Ear Fibrosis Model
The in vivo anti-fibrotic efficacy of T-3833261 was evaluated in a TGF-β-induced mouse ear

fibrosis model.[1] TGF-β (500 ng in 20 μL PBS) was intradermally injected into the ears of mice

daily for 5 days.[1] A cream formulation of T-3833261 (0.1%, 0.3%, or 1%) or vehicle was

topically applied to the ears one hour before each TGF-β injection.[1] After the treatment

period, skin biopsies were taken, and the mRNA expression levels of fibrotic genes (α-Sma,

Col1a1, and Col1a2) were measured by real-time quantitative RT-PCR.[1]
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Caption: Workflow for the in vivo evaluation of T-3833261 in a mouse model of skin fibrosis.
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Summary and Future Directions
The preclinical data for T-3833261 demonstrate its potent and selective inhibition of prolyl-tRNA

synthetase, leading to significant anti-fibrotic effects both in vitro and in vivo. Its unique ATP-

competitive mechanism of action suggests a potential advantage over other PRS inhibitors,

particularly in the proline-rich microenvironment of fibrotic tissues. The in vivo studies in a TGF-

β-induced mouse model of skin fibrosis further support its therapeutic potential for fibrotic

diseases.[1][2] Further preclinical development, including comprehensive toxicology and

pharmacokinetic studies, is warranted to advance T-3833261 towards clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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